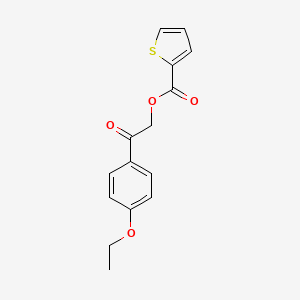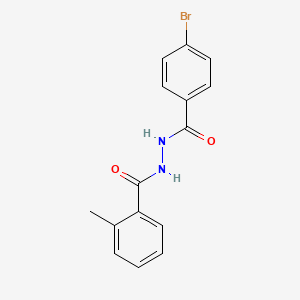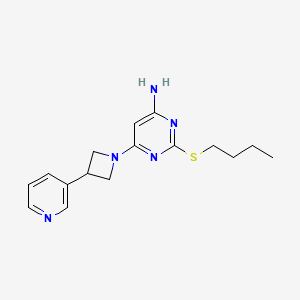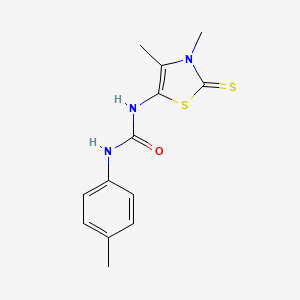![molecular formula C13H17N3O3 B5659024 1-ethyl-4-[(4-methoxypyridin-2-yl)methyl]piperazine-2,3-dione](/img/structure/B5659024.png)
1-ethyl-4-[(4-methoxypyridin-2-yl)methyl]piperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,4-piperazine-2,5-diones, akin to 1-ethyl-4-[(4-methoxypyridin-2-yl)methyl]piperazine-2,3-dione, often involves multi-step reactions starting from specific carboxylate precursors. For instance, a derivative was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, showcasing the complexity and precision required in crafting such molecules (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
The molecular structure of piperazine-2,5-diones, including the subject compound, is of considerable interest due to its polymorphic crystalline forms. These forms reveal different hydrogen-bonding networks crucial for understanding the compound's behavior in various states. Single-crystal X-ray analysis plays a pivotal role in delineating these structures, providing insight into the compound's crystallization and association in solution (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
The reactivity and interaction of piperazine-2,5-diones with other chemical entities highlight its chemical versatility. For example, its interaction with N-bromosuccinimide (NBS) under different conditions can yield various spiro derivatives, indicating a wide range of chemical reactivity that can be harnessed for further chemical synthesis and modifications (Shin et al., 1983).
Physical Properties Analysis
The physical properties of piperazine-2,5-diones, such as crystallization behavior, melting points, and solubility, are profoundly influenced by the compound's structure and substituents. For instance, modifications in the alkyl chain length can significantly affect the compound's thermochemical properties, offering insights into its stability and phase transitions (Wells et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, susceptibility to hydrolysis, and potential for forming derivatives, are crucial for understanding the compound's utility and applications. The synthesis and characterization of derivatives, such as Schiff bases, further elucidate the chemical versatility and potential applications of piperazine-2,5-diones (Opozda et al., 2006).
特性
IUPAC Name |
1-ethyl-4-[(4-methoxypyridin-2-yl)methyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-15-6-7-16(13(18)12(15)17)9-10-8-11(19-2)4-5-14-10/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUCSXNEONNPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC2=NC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5658947.png)

![N,N-dimethyl-4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B5658971.png)
![2-(ethylamino)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5658987.png)
![1-(cyclobutylcarbonyl)-N-[3-fluoro-5-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5658990.png)





![methyl [(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B5659016.png)
![butyl 2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B5659020.png)
